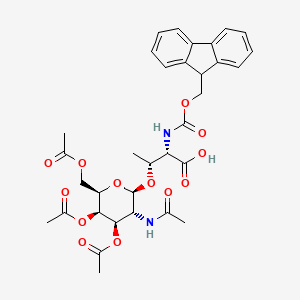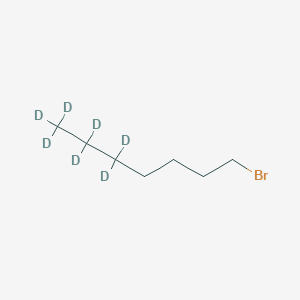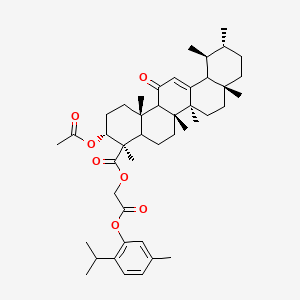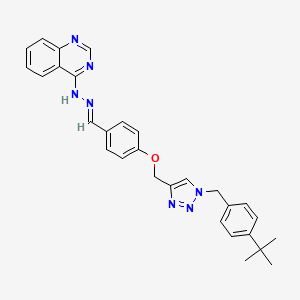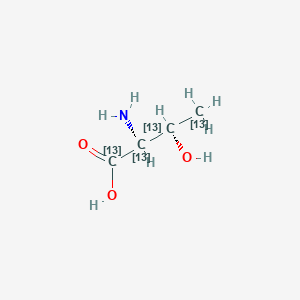
L-Threonine-13C4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Threonine-13C4 is a stable isotope-labeled compound of L-Threonine, an essential amino acid. The “13C4” designation indicates that four carbon atoms in the molecule are replaced with the carbon-13 isotope. This labeling is particularly useful in various scientific research applications, including metabolic studies and nuclear magnetic resonance (NMR) spectroscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
L-Threonine-13C4 can be synthesized through microbial fermentation using carbon-13 labeled substrates. The process involves genetically engineered microorganisms that incorporate the carbon-13 isotope into the L-Threonine molecule during their metabolic processes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale fermentation processes. The microorganisms are cultured in bioreactors with a controlled supply of carbon-13 labeled substrates. After fermentation, the this compound is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
L-Threonine-13C4 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form 2-amino-3-ketobutyric acid.
Reduction: It can be reduced to form L-allo-threonine.
Substitution: Various substitution reactions can occur at the hydroxyl group or the amino group
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and acyl chlorides are commonly used for substitution reactions
Major Products
Oxidation: 2-Amino-3-ketobutyric acid.
Reduction: L-allo-threonine.
Substitution: Various substituted threonine derivatives depending on the reagents used
Scientific Research Applications
L-Threonine-13C4 has a wide range of applications in scientific research:
Chemistry: Used in NMR spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the incorporation and transformation of threonine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the metabolism and distribution of drugs.
Industry: Applied in the production of labeled compounds for research and development purposes
Mechanism of Action
L-Threonine-13C4 exerts its effects by participating in various metabolic pathways. It is incorporated into proteins during protein synthesis and plays a crucial role in the biosynthesis of other amino acids and metabolites. The carbon-13 labeling allows researchers to trace its metabolic fate and study the molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
L-Threonine-1-13C: Labeled with a single carbon-13 isotope.
L-Threonine-2,3,4,4,4-d5: Labeled with deuterium atoms.
L-Threonine-13C4,15N: Labeled with both carbon-13 and nitrogen-15 isotopes
Uniqueness
This compound is unique due to its multiple carbon-13 labels, making it particularly useful for detailed metabolic studies and NMR spectroscopy. The multiple labels provide more detailed information about the molecular structure and dynamics compared to single-labeled or deuterium-labeled compounds .
Properties
Molecular Formula |
C4H9NO3 |
|---|---|
Molecular Weight |
123.090 g/mol |
IUPAC Name |
(2S,3R)-2-amino-3-hydroxy(1,2,3,4-13C4)butanoic acid |
InChI |
InChI=1S/C4H9NO3/c1-2(6)3(5)4(7)8/h2-3,6H,5H2,1H3,(H,7,8)/t2-,3+/m1/s1/i1+1,2+1,3+1,4+1 |
InChI Key |
AYFVYJQAPQTCCC-GGLUNYCGSA-N |
Isomeric SMILES |
[13CH3][13C@H]([13C@@H]([13C](=O)O)N)O |
Canonical SMILES |
CC(C(C(=O)O)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



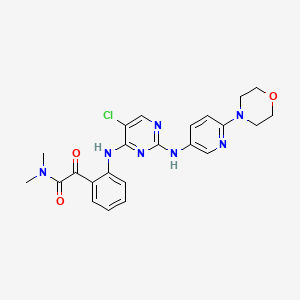
![5-[2-[3-(diaminomethylidenecarbamoyl)-5-(trifluoromethyl)phenyl]ethynyl]-N-pyridin-2-yl-2-(trifluoromethyl)benzamide](/img/structure/B15138749.png)

